

Application Notes: Internal Labeling of Oligonucleotides with Hexaethylene Glycol (HEG) Spacer

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Compound of Interest

Compound Name: *Hexaethylene glycol
phosphoramidite*

Cat. No.: *B10857326*

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Introduction

Internal labeling of oligonucleotides offers a powerful tool for a multitude of applications in molecular biology, diagnostics, and therapeutics. Incorporating a label within the nucleic acid sequence, rather than at the termini, can be advantageous for preserving biological activity, such as polymerase extension or nuclease resistance, and for designing sophisticated probes like those used in Fluorescence Resonance Energy Transfer (FRET).

The hexaethylene glycol (HEG) spacer, also known as Spacer 18, is a flexible, hydrophilic linker ideal for internal labeling.^[1] Its 18-atom chain effectively distances the conjugated label from the oligonucleotide backbone, minimizing steric hindrance and potential quenching effects.^{[2][3]} This application note provides detailed protocols for the incorporation of HEG spacers during oligonucleotide synthesis and subsequent post-synthesis conjugation of labels, along with data on the impact of such modifications.

Advantages of Internal HEG Spacers:

- **Reduced Steric Hindrance:** The long, flexible HEG spacer physically separates the label from the oligonucleotide, which can be crucial for the interaction of the oligonucleotide with enzymes or its target sequence.[3]
- **Enhanced Hydrophilicity:** HEG spacers are more hydrophilic than their alkyl chain counterparts (e.g., C3, C6 spacers), which can improve the solubility of the final labeled oligonucleotide.
- **Minimized Quenching:** For fluorescent labels, particularly those prone to quenching by guanine-rich sequences, the HEG spacer increases the distance between the dye and the oligonucleotide, potentially leading to brighter signals.[2]
- **Versatile Placement:** HEG spacers can be incorporated at the 5'- or 3'-end, as well as internally within the sequence.[1]
- **Enzymatic Blocker:** When placed at the 3'-terminus, a HEG spacer can act as a blocker for polymerase activity.[1]

Experimental Protocols

Protocol 1: Incorporation of an Internal Amino-Modifier HEG Spacer

This protocol describes the incorporation of an amino-modified HEG spacer during standard solid-phase phosphoramidite-based oligonucleotide synthesis. This is achieved by using a specialized phosphoramidite monomer that contains the HEG spacer and a protected amine group.

Materials:

- DNA/RNA synthesizer
- Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
- Standard DNA/RNA phosphoramidites (A, C, G, T/U) and synthesis reagents
- Amino-Modifier C6 dT or other amino-modified phosphoramidite

- Spacer 18 Phosphoramidite (HEG phosphoramidite)[2]
- Ammonium hydroxide or other deprotection solution
- Purification system (e.g., HPLC)

Methodology:

- **Synthesis Setup:** Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.
- **Spacer Incorporation:** At the desired internal position, program the synthesizer to perform a coupling cycle with the Spacer 18 Phosphoramidite instead of a standard nucleoside phosphoramidite.
- **Amine Incorporation:** In the subsequent cycle, program the synthesizer to couple the Amino-Modifier phosphoramidite.
- **Continue Synthesis:** Complete the synthesis of the remaining oligonucleotide sequence.
- **Cleavage and Deprotection:** Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups according to the manufacturer's protocol (e.g., incubation in ammonium hydroxide at 55°C).
- **Purification:** Purify the crude amino-modified oligonucleotide. High-Performance Liquid Chromatography (HPLC) is recommended for modified oligonucleotides to ensure high purity.[4][5]

Protocol 2: Post-Synthesis Labeling via NHS Ester Chemistry

This protocol details the conjugation of a label containing an N-hydroxysuccinimide (NHS) ester to the primary amine on the internally modified oligonucleotide.

Materials:

- Purified amino-modified oligonucleotide with internal HEG spacer

- NHS ester-activated label (e.g., fluorescent dye, biotin)
- Conjugation buffer (e.g., 0.1 M sodium bicarbonate/carbonate buffer, pH 8.5-9.0)
- Desalting columns or ethanol precipitation reagents
- Purification system (e.g., HPLC)

Methodology:

- **Oligonucleotide Preparation:** Dissolve the purified, lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.
- **Label Preparation:** Dissolve the NHS ester-activated label in a compatible anhydrous solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.
- **Conjugation Reaction:** Add a 5-20 fold molar excess of the dissolved label to the oligonucleotide solution. Mix well by vortexing.
- **Incubation:** Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
- **Quenching (Optional):** The reaction can be quenched by adding a small molecule amine (e.g., Tris buffer).
- **Removal of Unreacted Label:** Separate the labeled oligonucleotide from the excess, unreacted label. This can be achieved by ethanol precipitation or by passing the reaction mixture through a desalting column.
- **Final Purification:** Purify the labeled oligonucleotide using HPLC.^{[4][5]} Reversed-phase HPLC is often effective for separating the more hydrophobic labeled product from the unlabeled oligonucleotide.^[6]

Data Presentation

The incorporation of an internal HEG spacer and a subsequent label can influence the properties of the oligonucleotide. The following tables summarize typical quantitative data.

Table 1: Synthesis and Labeling Efficiency

Parameter	Typical Value	Method of Analysis
Coupling Efficiency of HEG Spacer	>98%	Trityl cation monitoring
Post-Synthesis Labeling Efficiency	70-95%	HPLC, Mass Spectrometry
Overall Yield (post-purification)	10-40%	UV-Vis Spectroscopy (OD260)

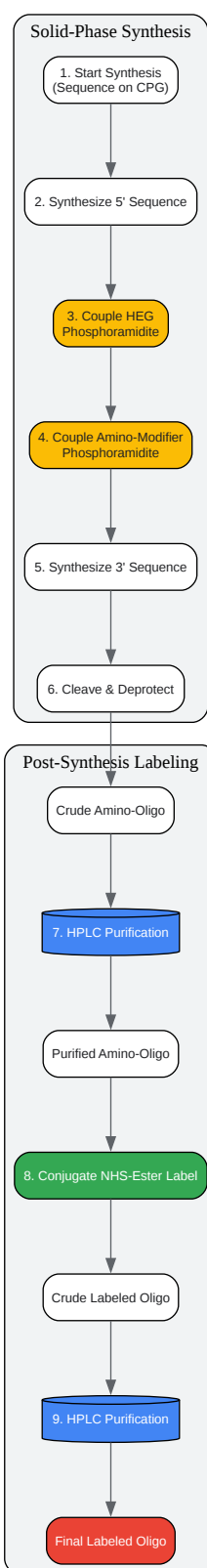
Table 2: Impact of Internal HEG Label on Hybridization

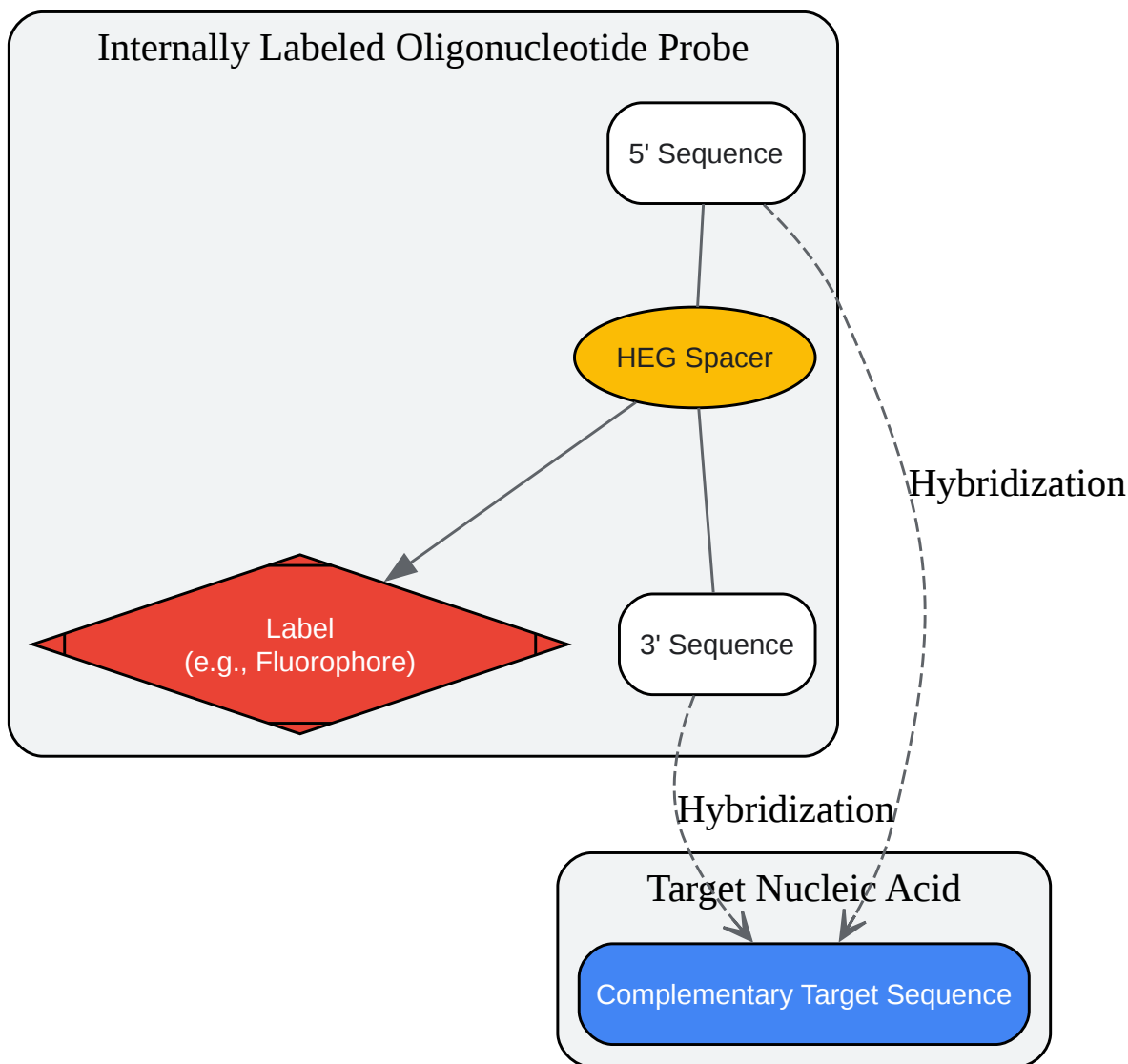
Oligonucleotide	Sequence (5' to 3')	T _m (°C)	ΔT _m (°C)
Unlabeled Control	GCT AGC TTC GAT AGC G	55.2	-
Internally Labeled	GCT AGC TXC GAT AGC G	54.5	-0.7

*X represents a dT modified with a HEG spacer and a fluorescent dye. Data is hypothetical and for illustrative purposes. The melting temperature (T_m) is the temperature at which 50% of the DNA is in a double-stranded state. A slight decrease in T_m is often observed upon internal labeling, though the effect is generally minimal with a flexible spacer like HEG.^[7]

Visualizations

Workflow for Internal Labeling of an Oligonucleotide





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